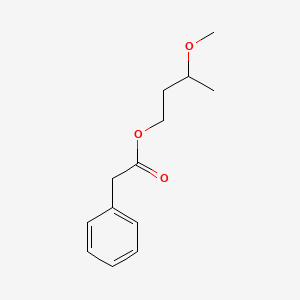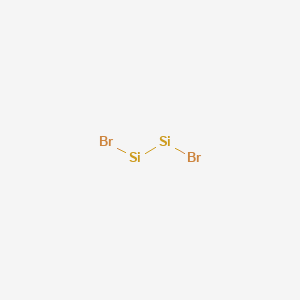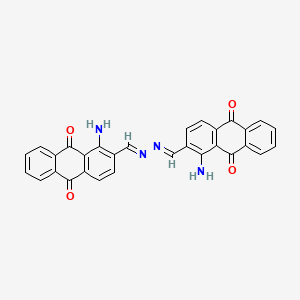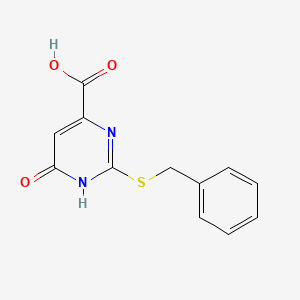
2,7-Oxecanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Oxecanedione is an organic compound with the molecular formula C9H14O3. It is a cyclic ester, also known as a lactone, and is characterized by a ten-membered ring structure containing two ketone groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Oxecanedione can be synthesized through several methods. One common synthetic route involves the cyclization of nonanoic acid derivatives. For instance, the oxidation of 9-hydroxy-nonanoic acid can lead to the formation of this compound. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the catalytic oxidation of nonanoic acid derivatives using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Oxecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex lactones or carboxylic acids.
Reduction: Reduction of this compound can yield diols or other reduced forms of the lactone.
Substitution: The ketone groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted lactones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include substituted lactones, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Oxecanedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 2,7-Oxecanedione exerts its effects involves its interaction with various molecular targets. The compound’s ketone groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications. The pathways involved include nucleophilic addition and substitution reactions, which are fundamental to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Ketononanolide: Another lactone with a similar structure but differing in the position of the ketone group.
Nonanoic acid, 9-hydroxy-6-oxo-: A precursor in the synthesis of 2,7-Oxecanedione.
Oxecane-2,7-quinone: A related compound with quinone functionality.
Uniqueness
This compound is unique due to its ten-membered ring structure and the presence of two ketone groups. This combination of features imparts distinct reactivity and makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
13030-92-7 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
oxecane-2,7-dione |
InChI |
InChI=1S/C9H14O3/c10-8-4-1-2-6-9(11)12-7-3-5-8/h1-7H2 |
InChI Key |
XVJSPKCFYMUFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)



![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)



